

2-Chloro-4-fluorophenylacetic acid CAS number

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylacetic acid

CAS No.: 177985-32-9

Cat. No.: B1362054

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Core Compound Identification and Properties

2-Chloro-4-fluorophenylacetic acid is a halogenated aromatic carboxylic acid. Its structural uniqueness, featuring both chlorine and fluorine substituents on the phenyl ring, makes it a valuable building block in advanced organic synthesis.^{[1][2]} The strategic placement of these halogens influences the molecule's electronic properties and reactivity, which is a critical aspect leveraged in the synthesis of complex active pharmaceutical ingredients (APIs).^[3]

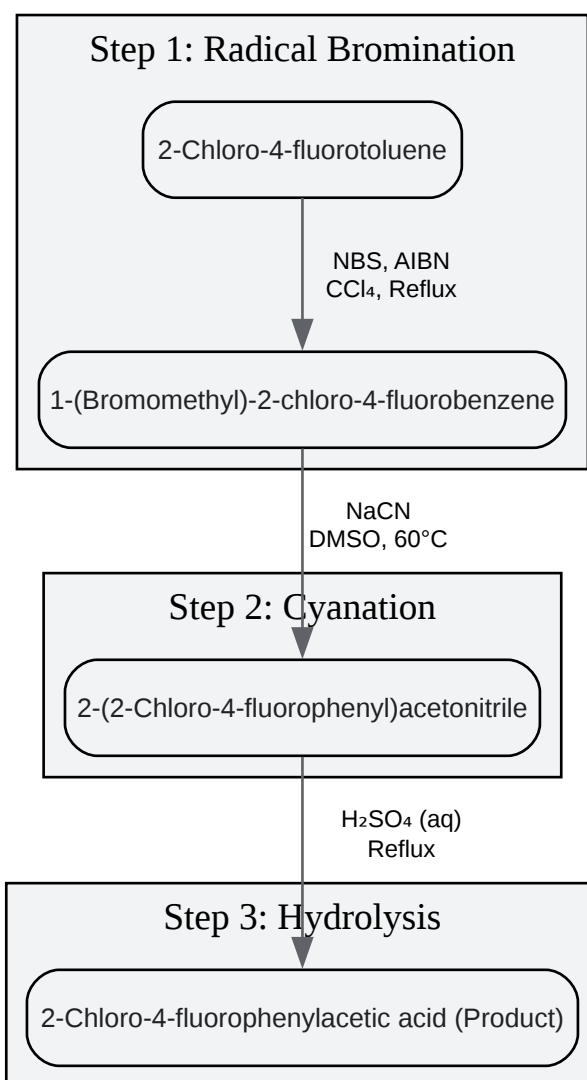
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 177985-32-9.^{[4][5][6][7]}

Table 1: Chemical and Physical Properties of **2-Chloro-4-fluorophenylacetic acid**

Property	Value	Source(s)
CAS Number	177985-32-9	[4][5][6]
Molecular Formula	C ₈ H ₆ ClFO ₂	[4][5][6]
Molecular Weight	188.58 g/mol	[5][6]
IUPAC Name	2-(2-chloro-4-fluorophenyl)acetic acid	[4][5][6]
Appearance	White to pale cream crystals or powder	[4]
Melting Point	98.5-107.5°C	[4][6]
Solubility	Slightly soluble in water.	[6]
SMILES	<chem>C1=CC(=C(C=C1F)Cl)CC(=O)O</chem>	[5][6]
InChI Key	CDUSPKFHAVQVRQ-UHFFFAOYSA-N	[6]

Synthesis Pathway: A Mechanistic Approach

While multiple synthetic routes can be envisioned, a common and logical pathway to phenylacetic acids involves the conversion of a corresponding benzyl halide. The following workflow outlines a plausible and robust synthesis for **2-Chloro-4-fluorophenylacetic acid**, starting from 2-chloro-4-fluorotoluene. The causality behind this choice is rooted in the reliability of radical halogenation followed by nucleophilic substitution and hydrolysis.



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Caption: Generalized synthetic workflow for **2-Chloro-4-fluorophenylacetic acid**.

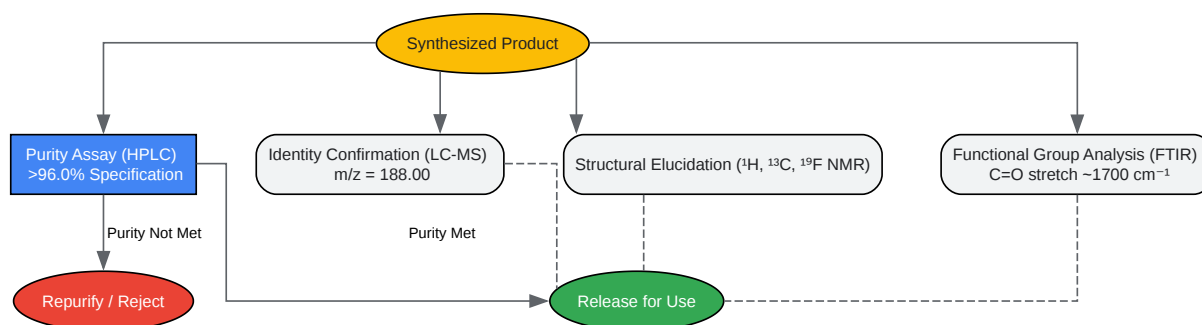
Detailed Experimental Protocol (Hypothetical)

- Step 1: Radical Bromination of 2-chloro-4-fluorotoluene.
 - To a solution of 2-chloro-4-fluorotoluene in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).
 - Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-2-chloro-4-fluorobenzene. This intermediate is often used directly in the next step without extensive purification due to its lachrymatory nature.
- Step 2: Nucleophilic Substitution with Cyanide.
 - Dissolve the crude benzyl bromide in Dimethyl sulfoxide (DMSO).
 - Add sodium cyanide (NaCN) portion-wise, maintaining the temperature below 60°C to control the exotherm.
 - Stir the mixture until the bromide is fully converted to 2-(2-chloro-4-fluorophenyl)acetonitrile. The choice of DMSO as a solvent is critical; its polar aprotic nature facilitates the SN2 reaction.
 - Pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.
- Step 3: Acid Hydrolysis of the Nitrile.
 - Combine the acetonitrile intermediate with aqueous sulfuric acid.
 - Heat the mixture to reflux for several hours. The reaction progress is monitored by the cessation of ammonia evolution.
 - Cool the solution, which should cause the carboxylic acid product to precipitate.
 - Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Chloro-4-fluorophenylacetic acid**.

Analytical Characterization and Quality Control

Ensuring the purity and identity of **2-Chloro-4-fluorophenylacetic acid** is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, while spectroscopic methods confirm the structure.



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Caption: Quality control workflow for **2-Chloro-4-fluorophenylacetic acid**.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a self-validating system designed for accurate quantification.

- Instrumentation and Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).[8]
 - Mobile Phase: A gradient of Acetonitrile (MeCN) and water with 0.1% formic acid. The acid is crucial for ensuring the analyte is in its protonated state, leading to sharp, symmetrical peaks.
 - Flow Rate: 1.0 mL/min.[8]
 - Detection: UV at 264 nm.[8]
 - Injection Volume: 10 μL.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh ~10 mg of a certified reference standard of **2-Chloro-4-fluorophenylacetic acid** and dissolve in 10 mL of MeCN to create a 1 mg/mL

solution.

- Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 1 µg/mL) to establish linearity.
- Sample Solution: Accurately weigh ~10 mg of the synthesized batch and dissolve in 10 mL of MeCN.
- Analysis and Calculation:
 - Inject the calibration standards to generate a standard curve of peak area versus concentration. The curve must have a correlation coefficient (r^2) > 0.999 for the results to be trustworthy.
 - Inject the sample solution in triplicate.
 - Calculate the concentration of the sample using the regression equation from the calibration curve.
 - Purity is reported as a percentage area of the main peak relative to all peaks detected. A typical specification is ≥96.0% purity.[4]

Applications in Pharmaceutical Development

2-Chloro-4-fluorophenylacetic acid is primarily utilized as a pharmaceutical intermediate.[4] [6] Phenylacetic acid derivatives are foundational scaffolds in a variety of drug classes. The presence of halogen atoms like chlorine and fluorine can significantly enhance a drug molecule's properties, including:

- Metabolic Stability: Halogens can block sites of metabolic oxidation, prolonging the drug's half-life.
- Binding Affinity: The electronegativity and size of halogens can lead to stronger interactions with target receptors or enzymes.
- Lipophilicity: Halogenation can modulate the molecule's fat-solubility, affecting its absorption, distribution, and ability to cross cell membranes.

While specific drug pathways involving this exact molecule are often proprietary, its structural motifs are found in precursors to anti-inflammatory drugs, neurological agents, and other therapeutic classes.^{[3][9]}

Safety, Handling, and Storage

Proper handling of **2-Chloro-4-fluorophenylacetic acid** is essential to ensure laboratory safety.

- Hazards: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[6][10]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.^[11] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.^{[11][12]}
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.^{[10][11]}
 - Skin: Wash off with soap and plenty of water.^{[10][11]}
 - Inhalation: Move the person to fresh air.^{[10][11]}
 - Ingestion: Rinse mouth with water and seek medical attention.^[10]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.^{[6][11]} It is incompatible with strong oxidizing agents.^{[6][11]}

References

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